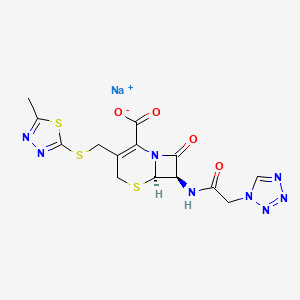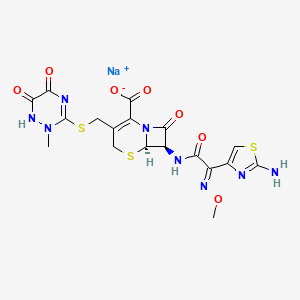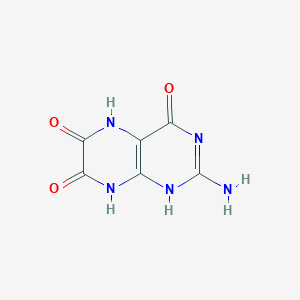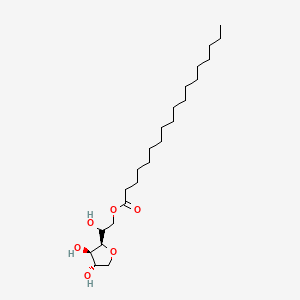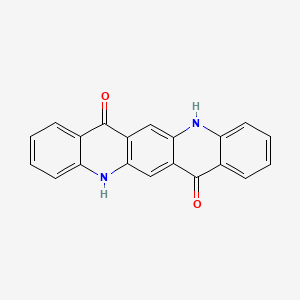
Quinacridone
Vue d'ensemble
Description
Quinacridone is an organic heterotetracyclic compound and an organonitrogen heterocyclic compound.
Applications De Recherche Scientifique
Nonlinear Optical Properties : Quinacridone-based compounds have been proposed for enhancing nonlinear optical (NLO) properties. These compounds show promising NLO responses and can be beneficial in modern hi-tech applications (Khan et al., 2019).
Organic Semiconductors : this compound, a hydrogen-bonded molecule, shows potential as an organic semiconductor with field-effect mobility comparable to pentacene. It demonstrates more efficient photoinduced charge generation than pentacene, suggesting new avenues for organic semiconductor design (Głowacki et al., 2012).
Solid-State Luminescence : Incorporating this compound into dendrimers enhances solubility, reduces aggregation, and improves luminescence in condensed phases. This suggests potential applications in electroluminescent emitters (Ortiz et al., 2005).
Biological Applications : this compound derivatives interact with different DNA forms and have been studied for their cellular permeability, localization, and cytotoxicity, providing insights for drug design and fluorescent probes (Liu et al., 2015).
Photovoltaics : this compound derivatives enhance the performance of bulk-heterojunction solar cells, increasing power conversion efficiency. This highlights their role in improving existing organic photovoltaic cells (Pho et al., 2011).
Pigment Dispersants : The degree of fibrillation of cellulose fibers affects their performance as dispersants for this compound, which is used as a pigment. Fibrillated cellulose particles can inhibit this compound aggregation, affecting color properties (Saito et al., 2022).
Crystal Engineering : Research on quinacridones over thirty years covers aspects like crystallography, bonding hypothesis, and structure-hue relationships, contributing to the understanding of extended organic mesomeric molecules (Lincke, 2000).
Mécanisme D'action
Target of Action
Quinacridone is primarily used as a pigment in various industrial applications Its primary “targets” are the materials it is applied to, such as robust outdoor paints, inkjet printer ink, tattoo inks, artists’ watercolor paints, and color laser printer toner .
Mode of Action
This compound interacts with its targets by imparting color. For example, the γ crystal modification of unsubstituted this compound provides a strong red shade that has excellent color fastness and resistance to solvation .
Biochemical Pathways
It is an organic compound that is insoluble in water . Its function is to provide color to the materials it is applied to, rather than interacting with biological systems.
Pharmacokinetics
Pharmacokinetics typically refers to the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical agents within a living organismIt is insoluble in water and is intended to remain stable on the surfaces to which it is applied .
Result of Action
The primary result of this compound’s action is the imparting of color to various materials. It is considered a “high performance” pigment because it has exceptional color and weather fastness . Major uses for this compound include automobile and industrial coatings .
Action Environment
The efficacy and stability of this compound as a pigment are influenced by environmental factors. For instance, the hue of this compound is affected by the crystal form of the solid . Furthermore, this compound pigments exhibit some of the highest standards of heat stability, solvent resistance, and fastness to light and weather encountered in organic pigments . This makes them suitable for use in a variety of environments and applications.
Propriétés
IUPAC Name |
5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2/c23-19-11-5-1-3-7-15(11)21-17-10-14-18(9-13(17)19)22-16-8-4-2-6-12(16)20(14)24/h1-10H,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCMAYZCPIVABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027354 | |
| Record name | 5,12-Dihydroquino[2,3-b]acridine-7,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, Red to violet solid; Bluish or yellowish tint depending of form; [HSDB] Red odorless powder; [MSDSonline], Solid | |
| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinquasia Red | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4427 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Quinacridone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Insoluble in organic solvents and dispersion media. | |
| Record name | CINQUASIA RED | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5 | |
| Record name | CINQUASIA RED | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red to violet solid with blueish or yellowish tint depending upon crystalline form., particle characteristics: thin plates | |
CAS RN |
1047-16-1 | |
| Record name | Quinacridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1047-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinquasia Red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001047161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinacridone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,12-Dihydroquino[2,3-b]acridine-7,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,12-dihydroquino[2,3-b]acridine-7,14-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINQUASIA RED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P487375P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CINQUASIA RED | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinacridone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
390 °C | |
| Record name | Quinacridone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of quinacridone?
A1: this compound has the molecular formula C20H12N2O2 and a molecular weight of 312.32 g/mol.
Q2: How can different analytical techniques be used to characterize this compound?
A2: Various spectroscopic techniques are employed to characterize this compound, including: - Infrared (IR) spectroscopy: IR spectroscopy helps identify this compound pigments in complex mixtures like automobile topcoats by analyzing their unique vibrational modes, especially in the fingerprint region. [] - Terahertz spectroscopy: This method allows for the differentiation of this compound polymorphs (β, γ) and derivatives like 2,9-dimethylthis compound based on their unique terahertz resonances, arising from vibrations like carbonyl oxygen rocking. [, ] - X-ray diffraction (XRD): XRD, including specular and grazing incidence XRD, helps determine the crystal structure and polymorphism of this compound thin films, revealing the presence of different phases like α, β, and γ. [, ] - Raman Spectroscopy: This technique complements XRD and helps identify different species present in this compound films, even those not detectable by thermal desorption spectroscopy, such as carbazole and p-sexiphenyl. []
Q3: What makes this compound a desirable pigment?
A3: this compound stands out due to its: - Exceptional lightfastness: this compound pigments exhibit remarkable resistance to fading when exposed to light, making them ideal for applications requiring long-lasting color. [, , ] - High heat stability: this compound demonstrates stability at elevated temperatures, making it suitable for processes like injection molding without compromising its color properties. [, , ] - Chemical inertness: this compound is resistant to a wide range of chemicals, ensuring its color integrity even in harsh environments. [, ]
Q4: How does this compound behave when incorporated into different materials?
A4:
- Polymers: this compound acts as a pigment and a nucleating agent in polymers like polypropylene. Depending on its concentration and specific form (e.g., β-phase nucleator), it can enhance impact strength, heat resistance, and modify crystallization behavior. [, , , , ]- Nylon: When incorporated into nylon 6, 2,9-di(methylsulphonyl)this compound, a this compound derivative, exhibits excellent thermal and chemical stability, even at high molding temperatures, and demonstrates high light fastness. []
Q5: What are the different polymorphic forms of this compound and how do they differ?
A5: this compound exists in several polymorphic forms, including α, β, and γ, each with unique crystal structures and properties. - β-quinacridone: Known for its red-violet shade, β-quinacridone is a valuable pigment often used in blends to achieve brilliant dark red finishes with superior durability. [, , , ]- γ-quinacridone: This polymorph exhibits distinct spectral characteristics from β-quinacridone in the terahertz range. [, ]- α-quinacridone: Characterized by a distinct crystal structure from γ-quinacridone, with differences in the angles of molecules within their respective stacks and the vectors of the Bravais lattice. []
Q6: How can the crystal structure of this compound be controlled?
A6: - Solvent Selection: Dissolving crude this compound in specific solvents like methylsulfuric acid allows for the selective precipitation of specific polymorphs, such as the β-form. []- Milling with Additives: Milling this compound with inorganic salts, like sodium chloride or anhydrous aluminum chloride, can induce phase transformations and control particle size, leading to different polymorphs. [, , ]- Crystal Size and Phase Directors: During the preparation of γ-quinacridone pigments, compounds like 6,13-dihydrothis compound can act as crystal size and phase directors, influencing the final pigment properties. []
Q7: What are the challenges associated with this compound's solubility?
A7: this compound pigments are known for their limited solubility in common solvents, posing challenges for their processing and application. [, ]
Q8: How can the solubility and dispersibility of this compound be enhanced?
A8: Several strategies can improve this compound's processability:- Chemical Modification: Introducing alkyl or dendron substituents to the this compound core increases its solubility in organic solvents, enhancing its potential for solution-processed organic light-emitting diodes (OLEDs) and other applications. [, ]- Use of Dispersants: Employing dispersants, like styrene-maleic anhydride (SMA) copolymers or rosin compounds, can enhance the stability and dispersibility of this compound pigments in various media, making them easier to incorporate into formulations. [, , , ]- Controlling Particle Size: Milling techniques, often assisted by grinding aids like inorganic salts or organic solvents, can reduce this compound's particle size, improving its dispersibility and color properties. [, ]
Q9: What are the primary applications of this compound?
A9: - Pigments: this compound pigments are highly valued for their vibrant colors (ranging from red to violet), exceptional lightfastness, and heat and chemical stability, making them suitable for: - Paints and Coatings: Used in high-performance paints, especially automotive paints, where durability and color retention are crucial. [, ] - Printing Inks: Employed in various printing applications, including lithographic and inkjet inks, due to their color brilliance and resistance to fading. [] - Plastics: Incorporated into plastics to impart vivid colors with excellent lightfastness and heat resistance. [, , , , ]
- Organic Electronics: this compound derivatives, especially those with enhanced solubility, are being explored as potential materials for organic electronic devices, such as OLEDs, due to their luminescent properties and charge transport capabilities. [, , ]
Q10: What are the environmental implications of using this compound?
A10: - Waste Reduction: Optimizing the production process of this compound, for example, by reutilizing byproducts like waste slag to synthesize valuable chemicals like metanilic acid, contributes to resource efficiency and reduces waste generation. []- Sustainable Practices: Exploring alternative solvents and dispersants with lower environmental impact, such as water-based systems, can contribute to more sustainable this compound pigment production and application. []
Q11: What are the current research trends in the field of this compound?
A11: - Molecular Engineering: Researchers are continuously exploring ways to modify the this compound structure by introducing various substituents. These modifications aim to fine-tune its properties, such as solubility, absorption, and emission characteristics, for specific applications, including organic electronics and sensing. [, , , , ]- Understanding Polymorphism: Research focuses on gaining a deeper understanding of the factors influencing the formation and interconversion of different this compound polymorphs. This knowledge is crucial for controlling the pigment's color, particle size, and application properties. [, , , , ]- Sustainable Production and Applications: Efforts are underway to develop more environmentally friendly processes for producing and utilizing this compound. This includes exploring sustainable solvents, minimizing waste generation, and researching biodegradable or biocompatible this compound derivatives for various applications. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid](/img/structure/B7781511.png)
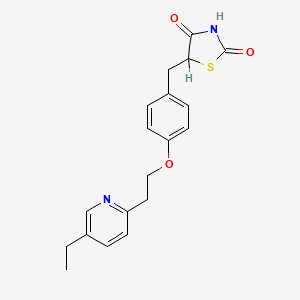
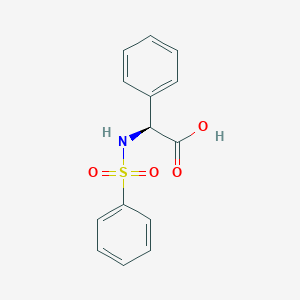
![N-[(4-chlorophenyl)sulfonyl]phenylalanine](/img/structure/B7781538.png)
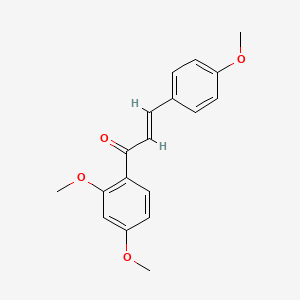
![Acetic acid, 2,2'-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis-](/img/structure/B7781560.png)

acetyl}amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B7781573.png)
